molecular formula C17H20N4O B2479356 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE CAS No. 1421460-08-3

3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE

Cat. No.: B2479356
CAS No.: 1421460-08-3
M. Wt: 296.374
InChI Key: KODSIGRRAWDIFR-UHFFFAOYSA-N
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Description

3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a phenyl group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed using IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of organometallic catalysts and acyclic precursors can enable the preparation of the compound in a single step . the specific industrial methods may vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for nucleophilic substitution, and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethyl acetate and toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE include other pyrrolidine derivatives containing a pyrimidine ring, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique pharmacological properties and reactivity. The presence of the phenyl group and the pyrrolidine moiety enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSIGRRAWDIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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